molecular formula C22H14N2OS B2720406 (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile CAS No. 692287-44-8

(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2720406
CAS No.: 692287-44-8
M. Wt: 354.43
InChI Key: XGVCGFXRWJKNIX-SFQUDFHCSA-N
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Description

(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is a critical advanced intermediate in the synthetic pathway of Fedratinib, a potent and selective Janus kinase 2 (JAK2) inhibitor. Fedratinib is approved for the treatment of myelofibrosis and functions by inhibiting the JAK-STAT signaling pathway , which is crucial for hematopoiesis and immune function. The research value of this intermediate lies in its structural features, which include the 1H-indole and thiophene moieties essential for high-affinity binding to the JAK2 kinase domain. Its primary application is in medicinal chemistry and process chemistry research, enabling the investigation and optimization of synthetic routes for JAK inhibitors. Scientists utilize this compound to study structure-activity relationships (SAR) and to develop novel analogs for probing JAK-STAT pathway dysregulation in myeloproliferative neoplasms and other oncological contexts. The JAK-STAT pathway is a focal point in oncological and immunological research , making this intermediate a valuable tool for drug discovery programs aimed at targeted therapies.

Properties

IUPAC Name

(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2OS/c23-13-17(22-6-3-11-26-22)12-16-7-9-19(10-8-16)24-14-18(15-25)20-4-1-2-5-21(20)24/h1-12,14-15H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVCGFXRWJKNIX-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CS4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=CS4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the phenyl and thiophene intermediates. The final step involves the coupling of these intermediates under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the context of its application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Core Structure Substituents Key Properties/Applications Source
(2E)-3-[4-(3-Formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile α,β-unsaturated acrylonitrile 3-Formylindole, thiophene Not reported (inferred optoelectronics)
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) α,β-unsaturated acrylonitrile Diphenylamino, pyridine Strong π-π interactions, HOMO-LUMO: 2.8 eV
(2Z)-3-(9-Ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile (III) α,β-unsaturated acrylonitrile Carbazole, pyridine Solvent-dependent fluorescence
(2E)-3-Aryl-2-(thienyl)acrylonitriles α,β-unsaturated acrylonitrile Thiophene, aryl groups Hydrogen-bonded sheets, optical activity

Substituent Analysis :

  • Electron-Withdrawing vs. Donor Groups: The 3-formylindole in the target compound introduces electron-withdrawing effects, contrasting with diphenylamino (electron-donating) in Compound I . This disparity modulates HOMO-LUMO gaps (e.g., 2.8 eV for I vs. unreported but likely narrower for the target due to thiophene’s electron richness).
  • Heterocyclic Influence : Thiophene’s π-rich nature enhances charge transport in the target compound, whereas pyridine in I and III introduces basicity and hydrogen-bonding capacity .
Photophysical and Electrochemical Properties
  • Solvent Effects : Compound I exhibits conformational polymorphism (anti/syn) in polar solvents, stabilizing via solvent interactions . The target compound’s formyl group may amplify polarity-dependent behavior.
  • HOMO-LUMO Gaps : DFT calculations for I show a 2.8 eV gap, critical for optoelectronic applications. The thiophene in the target compound likely reduces this gap, enhancing conductivity .
  • Fluorescence : Carbazole-containing Compound III shows solvent-tunable emission (λmax = 450–480 nm), suggesting the target compound may exhibit similar tunability .
Molecular Packing and Solid-State Interactions
  • π-π Stacking: Compound I’s diphenylamino group facilitates face-to-face π-π interactions (3.5 Å spacing), while the target compound’s thiophene may enable edge-to-face interactions .
  • Hydrogen Bonding: (2E)-3-Aryl-2-(thienyl)acrylonitriles form hydrogen-bonded sheets (N–H···N/C≡N), a feature likely absent in the target compound due to its lack of amine donors .
Table 1: Comparative Properties of Acrylonitrile Derivatives
Property Target Compound Compound I (2E)-3-Aryl-2-(thienyl)acrylonitriles
HOMO-LUMO Gap (eV) Not reported (inferred <2.8) 2.8 Not reported
π-π Interactions Edge-to-face (thiophene) Face-to-face (diphenylamino) Mixed (thiophene/aryl)
Solvent Sensitivity High (polarity-dependent) High (anti/syn conformers) Moderate
Biological Activity Potential antifungal Not reported Not reported

Biological Activity

The compound (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is a member of a class of compounds that exhibit significant biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N2OSC_{19}H_{16}N_2OS with a molecular weight of approximately 320.41 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, and a thiophene ring, contributing to its chemical reactivity and potential pharmacological effects.

Anticancer Activity

Research has demonstrated that derivatives of indole and thiophene compounds often exhibit antiproliferative effects against various cancer cell lines. A study indicated that similar compounds showed significant inhibition of cell proliferation in different types of cancer cells, including breast and lung cancer cell lines.

Case Study: Indole Derivatives

In a comparative analysis, indole-based compounds were tested for their cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives had an IC50 value below 10 μM, suggesting potent anticancer activity .

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AA5498.5Induction of apoptosis
Compound BMCF-77.2Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, indicating moderate activity .

PathogenMIC (μg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli>64No significant activity

The biological activity of (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Molecular docking studies suggest that it binds effectively to proteins involved in these processes, potentially leading to the inhibition of tumor growth and microbial proliferation .

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventCatalyst/BaseTemperatureYield (%)
Aldehyde-amine condensationEthanolNaOHReflux60-75
Indole formylationDMF/POCl₃Vilsmeier reagent0–5°C50-65
Cross-couplingDMSOPd(PPh₃)₄80°C70-85

Advanced Research Question: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization requires systematic parameter screening:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during formylation , while higher temperatures (80°C) enhance cross-coupling efficiency .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling yields compared to copper-based alternatives .
  • Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) to resolve stereoisomers and byproducts .
  • Real-time monitoring : Employ TLC/HPLC to track reaction progress and adjust conditions dynamically .

Basic Research Question: What spectroscopic methods confirm the compound’s structure?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm), formyl proton (δ ~9.8 ppm), and nitrile carbon (δ ~115 ppm) .
  • IR spectroscopy : Stretching vibrations for -C≡N (~2220 cm⁻¹) and -CHO (~1700 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) matching the exact mass (calc. for C₂₃H₁₅N₂OS: 375.09) .

Q. Table 2: Key Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Formyl (-CHO)9.82 (s, 1H)1695
Nitrile (-C≡N)-2218
Thiophene C-H7.20–7.50-

Advanced Research Question: How can conflicting spectroscopic data be resolved?

Answer:
Discrepancies often arise from stereochemical ambiguity or solvent effects . Mitigation strategies:

  • Multi-technique validation : Cross-check NMR data with X-ray crystallography (e.g., single-crystal analysis for absolute configuration) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
  • Solvent standardization : Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent-induced peak shifts .

Advanced Research Question: What computational methods predict electronic properties relevant to biological activity?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • HOMO-LUMO gaps : Predict redox reactivity (e.g., ΔE = ~3.5 eV for this compound) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., formyl group as an electrophilic hotspot) .
  • Docking simulations : Model interactions with biological targets (e.g., kinase active sites) using AutoDock Vina .

Basic Research Question: What biological activities are reported for structural analogs?

Answer:
Analogous enaminonitriles exhibit:

  • Anticancer activity : Inhibition of tyrosine kinases (IC₅₀ ~1–10 µM) via binding to ATP pockets .
  • Antimicrobial effects : Disruption of bacterial membrane integrity (MIC ~8–32 µg/mL) .
  • Anti-inflammatory action : Suppression of COX-2 and TNF-α pathways .

Advanced Research Question: How to design experiments elucidating the mechanism of action?

Answer:

  • In vitro assays : Measure enzyme inhibition (e.g., kinase activity via ADP-Glo™ assay) .
  • Cellular studies : Assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (flow cytometry) .
  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 screens .

Advanced Research Question: What strategies stabilize the compound under experimental conditions?

Answer:

  • pH control : Store in anhydrous DMSO (pH 7–8) to prevent nitrile hydrolysis .
  • Light sensitivity : Use amber vials to avoid photodegradation of the thiophene moiety .
  • Temperature : Long-term storage at –20°C in inert atmosphere (N₂/Ar) .

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